molecular formula C9H6N2O2 B6254301 2-isocyanato-4-methoxybenzonitrile CAS No. 1261874-17-2

2-isocyanato-4-methoxybenzonitrile

Cat. No.: B6254301
CAS No.: 1261874-17-2
M. Wt: 174.2
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Description

2-Isocyanato-4-methoxybenzonitrile (C₉H₅N₂O₂) is an aromatic compound featuring three functional groups: an isocyanate (–NCO) at the ortho position (C2), a methoxy (–OCH₃) group at the para position (C4), and a nitrile (–CN) substituent. The isocyanate group confers high electrophilic reactivity, making it valuable in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates . The nitrile group increases polarity, influencing solubility and intermolecular interactions.

Properties

CAS No.

1261874-17-2

Molecular Formula

C9H6N2O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Substitution: : One common method for synthesizing 2-isocyanato-4-methoxybenzonitrile involves the aromatic substitution of a suitable precursor. For instance, 4-methoxybenzonitrile can be treated with phosgene (COCl2) in the presence of a base such as triethylamine to introduce the isocyanate group.

      Reaction Conditions: The reaction typically occurs at low temperatures (0-5°C) to control the reactivity of phosgene and prevent side reactions. The reaction mixture is then gradually warmed to room temperature to complete the reaction.

  • Direct Isocyanation: : Another method involves the direct isocyanation of 4-methoxybenzonitrile using a reagent like diphenyl carbonate or triphosgene. This method is advantageous as it avoids the use of highly toxic phosgene.

      Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the isocyanation process. The temperature is maintained between 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance safety and efficiency. The use of automated systems allows for precise control of reaction parameters, minimizing the risk associated with handling reactive intermediates like phosgene.

Chemical Reactions Analysis

Types of Reactions

  • Nucleophilic Substitution: : The isocyanate group in 2-isocyanato-4-methoxybenzonitrile is highly reactive towards nucleophiles. It can undergo nucleophilic substitution reactions with amines to form ureas or with alcohols to form carbamates.

      Common Reagents: Amines (e.g., aniline, methylamine), alcohols (e.g., methanol, ethanol).

      Conditions: These reactions typically occur at room temperature or slightly elevated temperatures (25-50°C).

  • Cycloaddition Reactions: : The isocyanate group can participate in cycloaddition reactions, such as the [2+2] cycloaddition with alkenes to form oxazolidinones.

      Common Reagents: Alkenes (e.g., ethylene, propylene).

      Conditions: These reactions often require a catalyst and are conducted at moderate temperatures (50-100°C).

Major Products

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

    Oxazolidinones: Formed by cycloaddition with alkenes.

Scientific Research Applications

2-Isocyanato-4-methoxybenzonitrile has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Polymer Chemistry: The compound is utilized in the production of polyurethanes and other polymeric materials due to its ability to form strong covalent bonds with various nucleophiles.

    Medicinal Chemistry: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Material Science: It is investigated for its role in the development of advanced materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.

Mechanism of Action

The reactivity of 2-isocyanato-4-methoxybenzonitrile is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of stable covalent bonds. The methoxy group on the benzene ring can influence the reactivity by donating electron density through resonance, making the isocyanate group more reactive.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-isocyanato-4-methoxybenzonitrile with compounds sharing functional or structural similarities, as derived from the evidence.

2-Amino-4-chloro-5-methoxybenzonitrile (C₈H₇ClN₂O)

  • Structure: Features amino (–NH₂) at C2, chloro (–Cl) at C4, and methoxy at C3.
  • Reactivity: The amino group acts as a nucleophile, contrasting sharply with the electrophilic isocyanate group in the target compound. Chlorine enhances lipophilicity and may increase toxicity .
  • Applications : Used as a pharmaceutical intermediate, particularly in drug candidates requiring halogenated motifs .
  • Key Difference : Substitution of –NCO with –NH₂ and –Cl alters reactivity from electrophilic to nucleophilic, limiting crosslinking applications.

4-Methoxybenzyl Isothiocyanate (C₉H₉NOS)

  • Structure : Contains isothiocyanate (–NCS) attached to a benzyl group and a para-methoxy substituent.
  • Reactivity : The –NCS group is less reactive than –NCO due to sulfur’s lower electronegativity, favoring thiol-mediated reactions (e.g., conjugation with cysteine residues) .
  • Applications : Used in research for protein labeling and agrochemical synthesis .
  • Key Difference : Replacement of –CN with a benzyl group reduces polarity, while sulfur in –NCS broadens biological compatibility.

4-Methoxybenzonitrile (C₈H₇NO)

  • Structure : Simplest analog, with only –CN and –OCH₃ groups.
  • Reactivity : Lacks the reactive –NCO group, making it less hazardous but also less versatile in polymer chemistry .
  • Applications : Employed as a solvent or intermediate in organic synthesis .
  • Key Difference : Absence of –NCO limits its utility in crosslinking reactions.

Comparative Data Table

Compound Name Functional Groups Substituents Reactivity Profile Applications
This compound –NCO, –CN, –OCH₃ C2: –NCO; C4: –OCH₃ High (electrophilic) Polymers, drug synthesis
2-Amino-4-chloro-5-methoxybenzonitrile –NH₂, –Cl, –CN, –OCH₃ C2: –NH₂; C4: –Cl; C5: –OCH₃ Moderate (nucleophilic) Pharmaceutical intermediates
4-Methoxybenzyl isothiocyanate –NCS, –OCH₃ Benzyl–NCS; C4: –OCH₃ Moderate (thiol-reactive) Bioconjugation, agrochemicals
4-Methoxybenzonitrile –CN, –OCH₃ C1: –CN; C4: –OCH₃ Low Solvents, synthesis

Key Research Findings

Electrophilic Reactivity: The –NCO group in this compound enables rapid reactions with amines or alcohols, a trait absent in its amino or chloro analogs .

Safety Considerations : Isocyanates are more hazardous than nitriles or isothiocyanates, requiring stringent handling (e.g., ventilation, PPE) .

Electronic Effects : The methoxy group’s electron-donating nature may stabilize intermediates in electrophilic aromatic substitution, a property exploitable in regioselective syntheses.

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